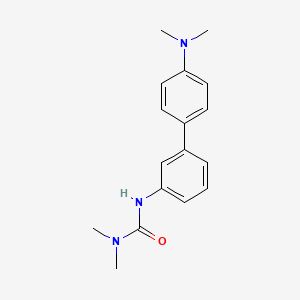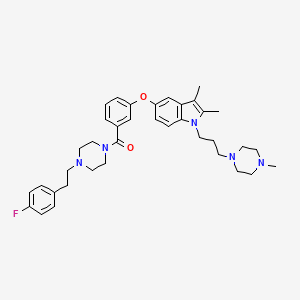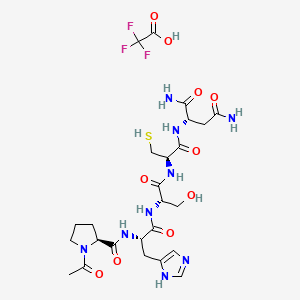![molecular formula C23H23FN6O2 B605733 7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide CAS No. 1941214-06-7](/img/structure/B605733.png)
7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide
説明
This compound is a 3-quinoline carboxamide . It has been identified as a potent and highly selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase . The ATM kinase plays a crucial role in the DNA damage response pathway, making this compound potentially useful in cancer therapy .
Molecular Structure Analysis
The molecular formula of this compound is C23H23FN6O2 . Unfortunately, the search results do not provide detailed information about its molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is approximately 434.47 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.科学的研究の応用
Cancer Research
AZ 5704 is a potent and selective ATM kinase inhibitor . It exhibits more than 600-fold selectivity for ATM over other kinases . This makes it a valuable tool in cancer research, particularly in the study of cancers where ATM kinase is known to play a role. It has been shown to potentiate the antitumor effects of the topoisomerase 1 inhibitor irinotecan in tumor-bearing, immunocompromised mice .
Pharmacology
AZ 5704’s potent and selective inhibition of ATM kinase, along with its oral bioavailability , makes it a potential candidate for drug development, particularly for conditions where ATM kinase is implicated.
作用機序
Target of Action
The primary target of this compound is the ATM kinase . ATM kinase plays a crucial role in the DNA damage response pathway, where it is activated in response to DNA double-strand breaks. Once activated, ATM kinase phosphorylates key players in the DNA damage response pathway, coordinating cell cycle checkpoint control, DNA repair, and apoptosis.
Mode of Action
This compound acts as a potent and selective inhibitor of ATM kinase . It exhibits more than 600-fold selectivity for ATM over other kinases . By inhibiting ATM kinase, this compound can disrupt the DNA damage response pathway, potentially leading to uncontrolled cell growth and proliferation.
Biochemical Pathways
The inhibition of ATM kinase by this compound affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability, and its disruption can lead to genomic instability and cancer. The compound’s action can potentiate the antitumor effects of other drugs, such as the topoisomerase 1 inhibitor irinotecan .
Pharmacokinetics
The compound is orally bioavailable , which means it can be administered orally and is capable of being absorbed into the body through the gastrointestinal tract. The compound’s solubility in DMSO is also high , which could potentially enhance its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the storage conditions . It is recommended to store the compound at -20°C . Furthermore, the compound’s solubility in different solvents can also influence its bioavailability and, consequently, its efficacy .
特性
IUPAC Name |
7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-[[(1S)-1-(1-methylpyrazol-3-yl)ethyl]amino]quinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-13(20-6-7-30(2)29-20)28-22-17-8-16(14-4-5-15(12-32-3)26-10-14)19(24)9-21(17)27-11-18(22)23(25)31/h4-11,13H,12H2,1-3H3,(H2,25,31)(H,27,28)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKFGYYGPLYPT-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



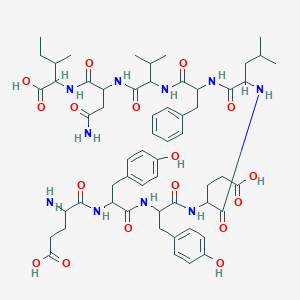
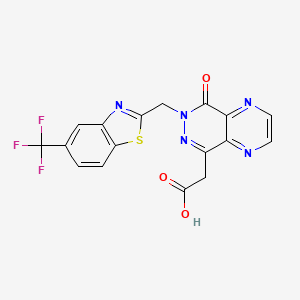
![2-(4-Oxo-3-((5-(trifluoromethyl)benzo[d]thiazol-2-yl)methyl)-3,4-dihydrothieno[3,4-d]pyridazin-1-yl)acetic acid](/img/structure/B605652.png)
![(3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[4-(3-hydroxyphenyl)-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide](/img/structure/B605653.png)

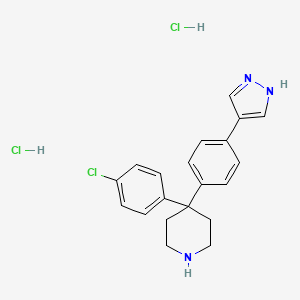
![1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea](/img/structure/B605657.png)

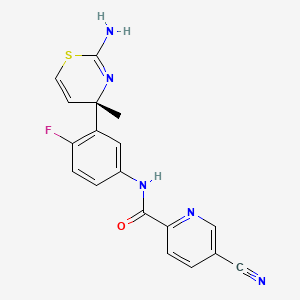
![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)
